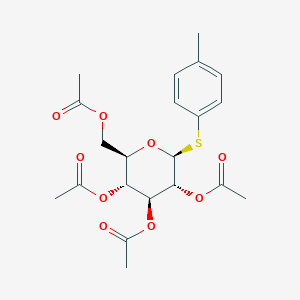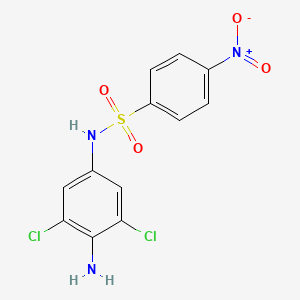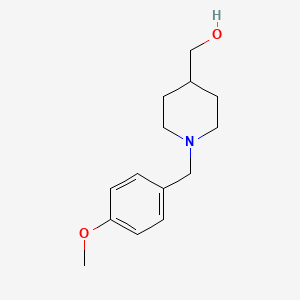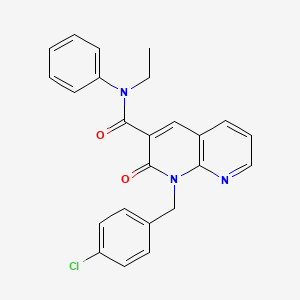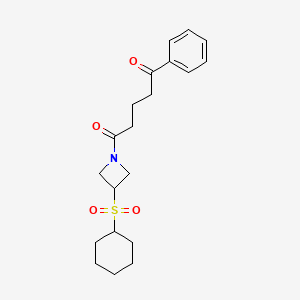
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The azetidine ring and the cyclohexylsulfonyl group could potentially add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The azetidine ring, being a strained four-membered ring, might be expected to be quite reactive. The carbonyl groups in the pentane-1,5-dione portion could potentially undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Organic Synthesis and Transformation
Building Blocks for Carbapenem Nuclei : The synthesis and transformation of azetidin-2-ones, including derivatives similar to the queried compound, serve as new building blocks for carbapenem nuclei. These compounds react with a variety of nucleophiles to give azetidin-2-ones having an acetic acid or acylmethyl side-chain at the 4-position, demonstrating their utility in synthesizing carbapenem antibiotics (Katagiri et al., 1986).
Drug Design and Medicinal Chemistry
Isosteres for Carboxylic Acid Functional Group : Cyclopentane-1,3-diones, similar in structure to the queried compound, have been investigated as novel isosteres for the carboxylic acid functional group. This research highlights their potential application in drug design, offering a substitute for the carboxylic acid functional group with similar physical-chemical properties, thus enhancing drug properties (Ballatore et al., 2011).
Catalysis and Chemical Reactions
Catalytic Activity in Oxidations : Compounds structurally related to the queried chemical have been used as ligands in metal complexes that exhibit catalytic activity. For instance, a dicopper(II) complex demonstrated catalytic efficiency in the peroxidative oxidation of cyclohexane to cyclohexanol, cyclohexanone, and cyclohexyl hydroperoxide, and in the selective oxidation of benzylic alcohols to aldehydes (Mahmudov et al., 2010).
Antibacterial and Antifungal Applications
Antimicrobial Evaluation of Azetidinones : Novel azetidinones, including those with phenylsulfonyl groups, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide insights into the potential of such compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c22-19(16-8-3-1-4-9-16)12-7-13-20(23)21-14-18(15-21)26(24,25)17-10-5-2-6-11-17/h1,3-4,8-9,17-18H,2,5-7,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSFEABLFUAPBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


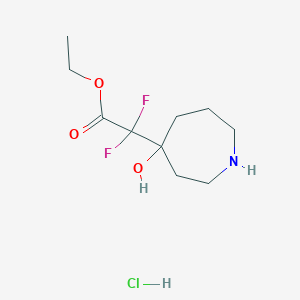
![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![1-{4-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2366320.png)
![6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2366321.png)
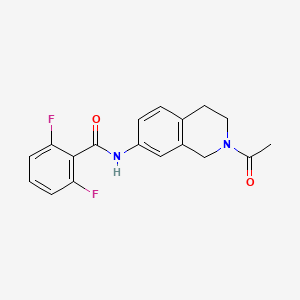
![N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2366325.png)
